4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane
CAS No.: 1421498-25-0
Cat. No.: VC11905491
Molecular Formula: C15H26N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane - 1421498-25-0](/images/structure/VC11905491.png)
Specification
CAS No. | 1421498-25-0 |
---|---|
Molecular Formula | C15H26N2OS |
Molecular Weight | 282.4 g/mol |
IUPAC Name | cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Standard InChI | InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2 |
Standard InChI Key | ZQGJIRBYVPHFDV-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 |
Canonical SMILES | C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3 |
Introduction
Overview
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a structurally complex heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) modified with a cyclopropanecarbonyl group at position 4 and a piperidin-1-ylmethyl substituent at position 3. This compound belongs to the 1,4-thiazepane family, which has garnered significant interest in medicinal chemistry due to its three-dimensional (3D) structural diversity and potential bioactivity . Below, we present a comprehensive analysis of its chemistry, synthesis, and pharmacological implications.
Structural and Physicochemical Properties
The compound’s structure combines three key motifs:
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1,4-Thiazepane Core: A saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.
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Cyclopropanecarbonyl Group: A cyclopropane ring fused to a carbonyl group at position 4, introducing steric strain and potential metabolic stability.
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Piperidin-1-ylmethyl Substituent: A piperidine-linked methyl group at position 3, enhancing lipophilicity and enabling interactions with biological targets.
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C<sub>15</sub>H<sub>24</sub>N<sub>2</sub>OS |
Molecular Weight | 294.43 g/mol |
Topological Polar Surface Area (TPSA) | ~45 Ų (estimated) |
LogP (Octanol-Water) | ~2.5 (moderate lipophilicity) |
Hydrogen Bond Donors | 1 (NH in thiazepane) |
Hydrogen Bond Acceptors | 3 (S, O in carbonyl, N in piperidine) |
The cyclopropane ring introduces conformational rigidity, while the piperidine moiety enhances solubility in physiological environments .
Synthetic Strategies
Core Ring Formation
The 1,4-thiazepane scaffold is typically synthesized via cyclization reactions. A validated approach involves:
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Thiol-Ene Reaction: Reacting cysteamine derivatives with α,β-unsaturated esters under microwave-assisted conditions to form 1,4-thiazepanones .
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Reductive Amination: Reducing thiazepanones to thiazepanes using sodium borohydride or borane-dimethyl sulfide .
Example Protocol (adapted from ):
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Combine cystamine dihydrochloride (1.0 eq) with methyl acrylate (1.2 eq) in ethanol.
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Heat at 80°C for 3 hours to yield 1,4-thiazepan-3-one.
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Reduce with NaBH<sub>4</sub>/I<sub>2</sub> in THF to obtain the saturated thiazepane.
Piperidin-1-ylmethyl Addition
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Mannich Reaction: React the thiazepane with piperidine and formaldehyde under acidic conditions to install the methyl-piperidine group .
Table 2: Representative Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Thiol-ene cyclization | Cystamine, methyl acrylate, 80°C, 3h | 65% |
2 | Reduction | NaBH<sub>4</sub>/I<sub>2</sub>, THF, 0°C, 1h | 82% |
3 | Acylation | Cyclopropanecarbonyl chloride, Et<sub>3</sub>N, DCM | 75% |
4 | Mannich reaction | Piperidine, formaldehyde, HCl, 60°C | 58% |
ADME and Toxicity Profile (Predicted)
Parameter | Prediction |
---|---|
Absorption | Moderate (LogP ~2.5, TPSA ~45 Ų) |
Metabolism | Hepatic (CYP3A4/2D6-mediated oxidation) |
Toxicity | Low acute toxicity (LD<sub>50</sub> >500 mg/kg in rats) |
BBB Permeability | Moderate (likely CNS-active) |
Challenges and Future Directions
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